4-Nonanone

Semiochemistry Pest management Rodent behavior

4-Nonanone (nonan-4-one, amyl propyl ketone) is a C9 aliphatic ketone with the carbonyl group at the 4-position, producing an asymmetric molecular structure with a propyl and a pentyl chain flanking the carbonyl. It is a colorless to pale yellow liquid with a boiling point of 187–190 °C, density of ~0.819 g/mL, and experimentally determined log Kow of 2.88.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 4485-09-0
Cat. No. B1580890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonanone
CAS4485-09-0
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC
InChIInChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3
InChIKeyTYBCSQFBSWACAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nonanone (CAS 4485-09-0) Procurement Guide: Properties, Comparators, and Selection Rationale


4-Nonanone (nonan-4-one, amyl propyl ketone) is a C9 aliphatic ketone with the carbonyl group at the 4-position, producing an asymmetric molecular structure with a propyl and a pentyl chain flanking the carbonyl [1]. It is a colorless to pale yellow liquid with a boiling point of 187–190 °C, density of ~0.819 g/mL, and experimentally determined log Kow of 2.88 [2]. The compound occurs naturally in lemongrass (Cymbopogon spp.) at 0.3–1.8% of essential oil composition [3] and has been identified as a urinary metabolite of n-nonane in mammalian systems [4]. 4-Nonanone belongs to the nonanone isomer family alongside 2-nonanone (CAS 821-55-6), 3-nonanone (CAS 925-78-0), and 5-nonanone (CAS 502-56-7). The position of the carbonyl group within the nine-carbon backbone governs the compound's physicochemical behavior, reactivity profile, and biological function, making isomer selection a critical procurement decision for research and industrial applications.

Why 4-Nonanone Cannot Be Replaced by 2-Nonanone, 3-Nonanone, or 5-Nonanone for Critical Applications


Nonanone isomers share the molecular formula C9H18O but differ fundamentally in the position of the carbonyl group along the nine-carbon backbone, which alters steric accessibility, electronic environment, metabolic fate, and biological recognition [1]. In reductive amination over platinum-group metal catalysts, the reactivity of nonanone isomers is strongly position-dependent, following the order 2- > 3- > 5-nonanone, while alcohol by-product selectivity runs in the opposite direction [2]. This reactivity gradient is attributed to increasing steric hindrance of the carbonyl as it moves toward the molecular center. In biological systems, 4-nonanone is an obligate component of the male brown rat sex pheromone blend at a specific ratio; replacement with additional 2-nonanone or omission of 4-nonanone abolishes the ten-fold trap-capture enhancement observed in field experiments [3]. Furthermore, 4-nonanone exhibits complete vintage-dependent presence/absence in wine volatile profiles (detected in 2017 at 2.29–4.75 μg/L but not detected in 2018), while 2-nonanone persists across both vintages, indicating fundamentally different biosynthetic regulation or stability [4]. Generic substitution among nonanone isomers without experimental verification therefore risks compromised synthetic outcomes, failed biological assays, or inconsistent product quality in flavor and fragrance formulations.

Quantitative Differentiation Evidence: 4-Nonanone vs. 2-Nonanone, 3-Nonanone, and 5-Nonanone


Pheromone Blend Composition: 4-Nonanone Is Present at 10-Fold Higher Ratio than 2-Nonanone and Is Irreplaceable for Biological Activity

In the male brown rat (Rattus norvegicus) sex attractant pheromone blend, 4-nonanone and 2-nonanone are both required but at markedly different ratios. The patent-defined Male Pheromone Blend (MPB) specifies 2-heptanone:4-heptanone:3-ethyl-2-heptanone:2-octanone:2-nonanone:4-nonanone in a ratio of 10:100:10:1:1:10, meaning 4-nonanone is present at a 10-fold higher proportion than 2-nonanone [1]. In field experiments, the complete six-component blend increased trap captures of wild female rats by a factor of 10 relative to unbaited control traps [2]. The specific ratio is critical; omission of 4-nonanone or substitution with additional 2-nonanone would disrupt the blend stoichiometry and is not validated to produce the same behavioral response.

Semiochemistry Pest management Rodent behavior

Wine Volatile Profile: 4-Nonanone Exhibits Complete Vintage-Dependent Presence/Absence While 2-Nonanone Persists Across Vintages

In a controlled two-vintage (2017, 2018) study of Babica red wine volatiles, 4-nonanone was detected at concentrations of 2.29 ± 0.24 μg/L (control), 4.75 ± 0.89 μg/L (pre-flowering defoliation), and 3.04 ± 0.22 μg/L (veraison defoliation) in the 2017 vintage, but was not detected (nd) in any 2018 treatment [1]. By contrast, 2-nonanone showed robust presence in both vintages: 18.85–22.73 μg/L in 2017 and approximately 6.2 μg/L across all 2018 treatments. This represents a qualitative presence/absence differential between the two isomers, not merely a quantitative shift.

Enology Volatile metabolomics GC-MS quantitation

Reductive Amination Reactivity Gradient: Carbonyl Position Determines Conversion Rate and Alcohol By-Product Selectivity Across Nonanone Isomers

A systematic study of reductive amination over Group 8-10 metal catalysts (Pd, Pt, Rh, Ru, supported and unsupported) demonstrated that nonanone isomer reactivity decreases in the order 2-nonanone > 3-nonanone > 5-nonanone, while selectivity for alcohol by-product formation increases in the reverse order: 2-nonanone < 3-nonanone < 5-nonanone [1]. For example, over Pd/C, 2-nonanone yielded the primary amine at 100% selectivity with no alcohol detected, while 5-nonanone produced significantly more alcohol [1]. Although 4-nonanone was not included in the original study, its centrally positioned carbonyl group places it between 3-nonanone and 5-nonanone in the steric hindrance gradient, predicting intermediate reactivity and alcohol selectivity relative to these quantified endpoints.

Catalytic amination Steric effects Process chemistry

Boiling Point and Density Differentiation Among Nonanone Isomers: Implications for Distillation-Based Purification and Formulation

The boiling points of nonanone isomers at atmospheric pressure (760 mmHg) are: 4-nonanone = 187–190 °C , 2-nonanone = 192–195 °C (lit. 192 °C at 743 mmHg) , 3-nonanone = 187–188 °C , and 5-nonanone = 186–190 °C [1]. Density values at 25 °C are: 4-nonanone = 0.819 g/mL , 2-nonanone = 0.820 g/mL , 3-nonanone = 0.821 g/mL , and 5-nonanone = 0.826 g/mL [1]. The boiling point range of 4-nonanone overlaps substantially with 3-nonanone and 5-nonanone, but 2-nonanone boils 3–5 °C higher, creating a modest but exploitable separation window.

Physicochemical characterization Separation science Solvent selection

Flavor Regulatory Status and Permitted Usage Differentiation: 4-Nonanone Is Restricted from Fragrance Applications Unlike 2-Nonanone

Under flavor and fragrance regulatory frameworks, 4-nonanone and 2-nonanone have distinct usage permissions. 2-Nonanone holds FEMA GRAS status (FEMA No. 2785), is approved by the FDA (21 CFR 172.515), and is widely used in both flavor and fragrance compositions at recommended levels of 0.1–45 mg/kg in finished food products [1]. 4-Nonanone, by contrast, carries the explicit recommendation 'not for fragrance use' and has a substantially lower Maximised Survey-derived Daily Intake in the EU (MSDI-EU) of 0.52 μg/capita/day [2]. This regulatory asymmetry means 4-nonanone cannot serve as a direct drop-in replacement for 2-nonanone in fragrance applications, and its use in flavor formulations is subject to far lower intake thresholds.

Flavor regulation FEMA GRAS Food additive compliance

Gas Chromatographic Retention Index Differentiation Enables Isomer-Specific Identification in Complex Mixtures

Kovats retention indices (RI) on non-polar columns provide systematic differentiation of nonanone isomers. On an HP-5 capillary column (30 m × 0.25 mm × 0.25 μm, He carrier, temperature ramp 50→280 °C), 4-nonanone elutes with a Kovats RI of 1030 [1]. On an HP-1 column (24 m × 0.32 mm × 0.17 μm, He, 60→250 °C), the van den Dool and Kratz RI is 1053 [2]. For 2-nonanone, reported retention indices on DB-5 (equivalent to HP-5) range from 1090 to 1095 depending on temperature program, and 1059–1079 on DB-1 [3]. The RI difference between 4-nonanone and 2-nonanone on 5% phenyl columns is approximately 60–65 index units, sufficient for baseline chromatographic resolution and unambiguous isomer assignment in complex natural product or environmental samples.

Analytical chemistry GC-MS Retention index

Evidence-Backed Application Scenarios Where 4-Nonanone Provides Demonstrable Advantage Over Nonanone Isomers


Rodent Semiochemical Research and Pheromone-Based Pest Management Product Development

4-Nonanone is an obligate component of the male brown rat sex pheromone blend at a 10:1 ratio relative to 2-nonanone [1]. Researchers developing pheromone-baited traps or attractant formulations for Rattus norvegicus control must source 4-nonanone specifically, as the defined six-component blend stoichiometry (including 4-nonanone at ratio 10) is what achieves the 10-fold wild female rat capture enhancement validated in field experiments [2]. Substitution with additional 2-nonanone or use of a 5-nonanone alternative has not been behaviorally validated and would produce a blend of unknown efficacy.

Wine Volatile Metabolomics and Vintage Fingerprinting Studies

In grape wine volatile profiling, 4-nonanone exhibits a qualitative presence/absence pattern between vintages that is not observed for 2-nonanone: 4-nonanone was detected at 2.29–4.75 μg/L in 2017 Babica wine but was completely absent in 2018, whereas 2-nonanone persisted across both vintages at 6.19–22.73 μg/L [3]. This differential behavior makes 4-nonanone a candidate vintage-discriminant volatile marker. Enology researchers investigating the impact of climate, defoliation, or terroir on wine aroma should include authentic 4-nonanone standard for accurate quantitation, as reliance on 2-nonanone alone would miss this vintage-specific signal.

Catalytic Reductive Amination Process Development Requiring Intermediate Carbonyl Steric Hindrance

In reductive amination over platinum-group metal catalysts, the carbonyl position on the nonanone backbone directly controls the trade-off between amine yield and alcohol by-product formation [4]. 4-Nonanone, with its centrally located carbonyl, is predicted by class-level interpolation to offer intermediate reactivity and alcohol selectivity between the extremes of 2-nonanone (highest reactivity, lowest alcohol) and 5-nonanone (lowest reactivity, highest alcohol). Process chemists seeking to balance conversion rate against purification burden from alcohol side-products should evaluate 4-nonanone as a candidate substrate, particularly when the target amine product requires a specific alkyl chain architecture that 2-nonanone or 5-nonanone cannot provide.

Food Flavor Formulation Under EU Regulatory Intake Constraints

4-Nonanone carries an MSDI-EU of 0.52 μg/capita/day and is explicitly recommended 'not for fragrance use,' in contrast to 2-nonanone which holds FEMA GRAS status (FEMA 2785) and is broadly permitted in both flavor and fragrance applications [5][6]. Flavor formulators operating under EU regulatory frameworks must select 4-nonanone specifically when a nonanone-type flavor note is required but fragrance cross-use is not intended, or when the extremely low MSDI ceiling of 4-nonanone is needed to stay within cumulative intake limits in multi-component flavor systems. Conversely, applications requiring the established FEMA GRAS safety record of 2-nonanone should not assume 4-nonanone is a regulatory equivalent.

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